Lubeluzole

Description

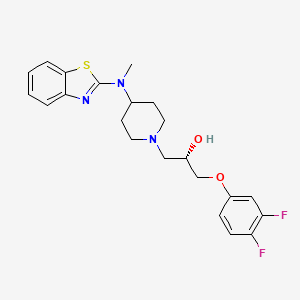

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(3,4-difluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2N3O2S/c1-26(22-25-20-4-2-3-5-21(20)30-22)15-8-10-27(11-9-15)13-16(28)14-29-17-6-7-18(23)19(24)12-17/h2-7,12,15-16,28H,8-11,13-14H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFSWVOEXHGDES-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)CC(COC2=CC(=C(C=C2)F)F)O)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCN(CC1)C[C@@H](COC2=CC(=C(C=C2)F)F)O)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162779 | |

| Record name | Lubeluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144665-07-6 | |

| Record name | Lubeluzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144665-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lubeluzole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144665076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lubeluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144665-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUBELUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SIB71583 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lubeluzole's Neuroprotective Mechanisms in Neuronal Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubeluzole, a benzothiazole derivative, has been a subject of extensive research for its neuroprotective properties, particularly in the context of ischemic stroke. While its clinical development faced challenges, the investigation into its mechanism of action in neuronal cultures has provided valuable insights into the complex molecular cascades underlying neuronal injury. This technical guide synthesizes the current understanding of this compound's core mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development endeavors.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating key pathways involved in excitotoxicity and ischemic neuronal damage. The principal mechanisms identified in in vitro studies include the inhibition of voltage-gated sodium channels, modulation of the nitric oxide signaling pathway, and attenuation of glutamate release.

Modulation of Voltage-Gated Ion Channels

This compound has been shown to interact with both voltage-gated sodium (Na+) and calcium (Ca2+) channels, which play critical roles in neuronal excitability and intracellular signaling.

Voltage-Gated Sodium Channels: this compound is a potent, use-dependent blocker of voltage-gated sodium channels.[1][2] This action is crucial in preventing the excessive neuronal firing that occurs during ischemic conditions, which contributes to energy depletion and excitotoxicity. The blockade is stereoselective and shows a high affinity for the inactivated state of the channel.[1][3]

Voltage-Gated Calcium Channels: this compound also blocks voltage-sensitive Ca2+ channels, albeit with a lower potency compared to its effects on sodium channels.[4] This includes both low-voltage-activated (T-type) and high-voltage-activated calcium currents.[4] By inhibiting excessive calcium influx, this compound helps to mitigate the activation of downstream neurotoxic pathways, such as the activation of proteases and the production of reactive oxygen species.

Inhibition of the Nitric Oxide Pathway

A significant aspect of this compound's neuroprotective action lies in its ability to interfere with the nitric oxide (NO) signaling cascade, a key mediator of neuronal damage following an ischemic insult.[5][6] Prolonged pretreatment with this compound in hippocampal cultures has been shown to inhibit glutamate-stimulated cyclic guanosine monophosphate (cGMP) production.[6] This effect is not due to direct inhibition of nitric oxide synthase (NOS) or guanylate cyclase activity but is thought to involve a reduction in the expression or cofactors of neuronal NOS.[6] this compound has been demonstrated to protect cultured hippocampal neurons from the toxic effects of NO generators.[5]

Attenuation of Glutamate Release

Excitotoxicity, primarily driven by excessive glutamate release, is a hallmark of ischemic brain injury. This compound has been shown to inhibit the accumulation of extracellular glutamate during cerebral ischemia.[7][8] This effect is likely a consequence of its sodium channel blocking activity, which reduces presynaptic depolarization and subsequent vesicle fusion and neurotransmitter release.[9][10] By dampening the glutamatergic surge, this compound helps to prevent the overactivation of glutamate receptors and the subsequent excitotoxic cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's mechanism of action.

| Parameter | Value | Cell Type/Model | Reference |

| Neuroprotection against Glutamate Toxicity (IC50) | 48 nM | Primary hippocampal cell cultures (prolonged pretreatment) | [6] |

| Inhibition of Glutamate-Stimulated cGMP Production (IC50) | 37 nM | Primary hippocampal cell cultures (prolonged pretreatment) | [6] |

| Block of Low-Voltage-Activated (T-type) Ca2+ Current (IC50) | 1.2 µM | Isolated rat dorsal root ganglion cells | [4] |

| Block of High-Voltage-Activated Ca2+ Current (IC50) | 2.6 µM | Isolated rat dorsal root ganglion cells | [4] |

| Reduction of Peak Na+ Current (IC50) | 9.5 µM | Guinea-pig isolated cardiac myocytes | [3] |

| Dissociation Constant for Inactivated Na+ Channels | ~11 nM | hNav1.4 sodium channels expressed in HEK293 cells | [1] |

| Experimental Condition | Parameter | Control | This compound Treatment | Reference |

| Glutamate-induced Neuronal Damage | % Damaged Neurons | 42 ± 8% | 18 ± 7% (0.1-100 nM this compound) | [11] |

| NO Generator-induced Toxicity (Pretreatment) | % Neuronal Survival | 23 ± 3% | 63 ± 2% (750 nM this compound) | [5] |

| NO Generator-induced Toxicity (Co-administration) | % Neuronal Survival | 25 ± 3% | 59 ± 3% (750 nM this compound) | [5] |

| NO Generator-induced Toxicity (Post-treatment at 6h) | % Neuronal Survival | 31 ± 2% | 56 ± 3% (750 nM this compound) | [5] |

| Tonic Block of Na+ Current | % Block | 2.7 ± 1.4% | 27.5 ± 5.8% (10 µM this compound) | [3] |

Experimental Protocols

Primary Neuronal Cell Culture

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following outlines a general protocol for primary hippocampal neuronal cultures, a common model for studying this compound's effects.

-

Tissue Dissociation: Hippocampi are dissected from embryonic day 18 (E18) rat or mouse pups. The tissue is minced and incubated in a dissociation medium containing enzymes such as trypsin and DNase I to obtain a single-cell suspension.

-

Cell Plating: Dissociated neurons are plated onto poly-L-lysine or other appropriate substrate-coated culture dishes or coverslips at a specific density.

-

Culture Medium: Cells are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Application: For experiments involving prolonged pretreatment, this compound is added to the culture medium for a specified period (e.g., 7 days) before the excitotoxic insult.[6] For acute experiments, the drug is applied shortly before, during, or after the insult.[5]

Electrophysiology (Whole-Cell Patch Clamp)

To study the effects of this compound on ion channels, the whole-cell patch-clamp technique is employed.

-

Cell Preparation: Neurons cultured on coverslips are transferred to a recording chamber on the stage of an inverted microscope.

-

Recording Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an appropriate internal solution.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

Data Acquisition: Voltage-clamp protocols are applied to elicit and record specific ion channel currents (e.g., sodium or calcium currents). This compound is applied to the bath solution, and changes in current amplitude, kinetics, and voltage-dependence are measured.[3][4]

Measurement of Intracellular Calcium ([Ca2+]i)

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.

-

Dye Loading: Neuronal cultures are incubated with a calcium-sensitive dye, such as Fura-2 AM, which can cross the cell membrane.

-

Image Acquisition: A fluorescence microscopy system is used to excite the dye at specific wavelengths and capture the emitted fluorescence.

-

Data Analysis: The ratio of fluorescence intensities at two different excitation wavelengths is used to calculate the intracellular calcium concentration. Changes in [Ca2+]i are monitored before, during, and after the application of an agonist (e.g., glutamate) in the presence or absence of this compound.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Signaling pathways modulated by this compound in neuronal cultures.

References

- 1. Molecular dissection of this compound use-dependent block of voltage-gated sodium channels discloses new therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of the interaction of this compound with cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of this compound on voltage-sensitive Ca++ channels in isolated rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection of this compound is mediated through the signal transduction pathways of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel long-term neuroprotectant, inhibits the glutamate-activated nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits accumulation of extracellular glutamate in the hippocampus during transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound for acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Riluzole, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound protects hippocampal neurons from excitotoxicity in vitro and reduces brain damage caused by ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Pathway of Lubeluzole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubeluzole is a benzothiazole compound that has demonstrated neuroprotective properties in various preclinical models of cerebral ischemia. Its mechanism of action is multifaceted, primarily centering on the modulation of critical pathways involved in neuronal damage following an ischemic event. This technical guide provides an in-depth exploration of the neuroprotective pathways of this compound, with a focus on its interaction with the nitric oxide signaling cascade, its role as a voltage-gated sodium channel blocker, and its ability to mitigate glutamate-mediated excitotoxicity. This document synthesizes key preclinical and clinical data, details relevant experimental methodologies, and presents visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers and professionals in the field of neuroprotective drug development.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a combination of mechanisms that collectively reduce the neuronal damage initiated by cerebral ischemia. The primary pathways of action are:

-

Modulation of the Nitric Oxide (NO) Pathway: this compound directly modulates the signal transduction pathways of nitric oxide, a key mediator of anoxic neurodegeneration. It has been shown to protect cultured hippocampal neurons from the toxic effects of NO generators. This protection is stereospecific and occurs with both pretreatment and co-administration with NO, suggesting an acute modification of toxic cellular pathways.[1]

-

Blockade of Voltage-Gated Sodium Channels: this compound is a potent blocker of voltage-gated sodium channels, exhibiting a high degree of use-dependence.[2] This action is attributed to its preferential binding to the inactivated state of the sodium channels. By blocking these channels, this compound helps to normalize neuronal excitability in the peri-infarct region, which is often characterized by excessive neuronal firing.[1]

-

Inhibition of Glutamate Excitotoxicity: A hallmark of ischemic neuronal injury is the excessive release of the excitatory neurotransmitter glutamate, leading to excitotoxicity. This compound has been shown to prevent the increase in extracellular glutamate in the penumbra of an ischemic stroke.[1] It also protects hippocampal neurons from glutamate-induced neuronal death in vitro.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the efficacy of this compound.

Table 1: Preclinical Efficacy of this compound

| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |

| Neuronal Protection | Cultured hippocampal neurons exposed to NO generators | 750 nM | Increased neuronal survival from ~25% to ~60% | [1] |

| Neuroprotection against Glutamate Excitotoxicity | Primary hippocampal cell cultures | IC50 of 48 nM | Neuroprotective effect after prolonged pretreatment | [4] |

| Inhibition of cGMP Production | Primary hippocampal cell cultures | IC50 of 37 nM | Inhibition of glutamate-stimulated cGMP production | [4] |

| Reduction of Damaged Neurons | Hippocampal cultures exposed to 500 nM glutamate | 0.1-100 nM | Reduced the percentage of damaged neurons from 42% to 18% | [3] |

| Infarct Volume Reduction | Rats with middle cerebral artery occlusion | 2.5 mg/kg (started 3h after ischemia) | Reduced infarct volume to 77% of control | [3] |

| Sodium Channel Blockade | hNav1.4 sodium channels | Dissociation constant (Ki) of ~11 nM for inactivated channels | Potent use-dependent block | [5] |

Table 2: Clinical Trial Outcomes for this compound in Acute Ischemic Stroke

| Study Phase | Number of Patients | Treatment Regimen | Key Findings | Reference |

| Phase II | 232 (193 with ischemic stroke) | 7.5 mg loading dose, then 10 mg/day for 5 days | Statistically significant reduction in mortality compared to placebo. | [1] |

| US and Canadian Study | 721 | 7.5 mg loading dose, then 10 mg/day for 5 days | Mortality: 20.7% (this compound) vs. 25.2% (placebo) (NS). Significant improvement in NIHSS, Barthel Index, and Rankin Scale at 12 weeks. | [6] |

| Phase III (8-hour window) | 1786 | 7.5 mg loading dose, then 10 mg/day for 5 days | No statistically significant difference in functional status or mortality compared to placebo. | [7] |

| Cochrane Review | 5 trials, 3510 patients | 5, 10, and 20 mg/day for 5 days | No significant reduction in death or dependency. Associated with an increase in heart-conduction disorders (QT prolongation). | [2] |

Signaling Pathways and Experimental Workflows

This compound's Modulation of the Glutamate-NO-cGMP Pathway

During an ischemic event, excessive glutamate release over-activates NMDA receptors, leading to a massive influx of Ca2+. This calcium overload activates neuronal nitric oxide synthase (nNOS) to produce nitric oxide (NO). NO, in turn, activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). High levels of NO and its downstream effectors contribute to neuronal damage. This compound intervenes in this pathway, although its precise molecular target for inhibiting the glutamate-activated NOS pathway may be related to a reduction in NOS expression or its cofactors after prolonged treatment.[4]

Caption: this compound's interference with the excitotoxic cascade.

Voltage-Gated Sodium Channel Blockade Workflow

This compound's high-affinity, use-dependent blockade of voltage-gated sodium channels is a key mechanism for normalizing neuronal hyperexcitability in the ischemic penumbra. This property is particularly effective on rapidly firing neurons, as the drug binds more potently to channels in the inactivated state, which is more prevalent during sustained depolarization.

Caption: Use-dependent blockade of sodium channels by this compound.

Experimental Protocols

In Vitro Model of Glutamate Excitotoxicity in Hippocampal Neurons

This protocol is based on methodologies used to assess the neuroprotective effects of this compound against glutamate-induced cell death.[3]

-

Cell Culture:

-

Prepare primary hippocampal cultures from embryonic day 18 Wistar rats.

-

Dissociate hippocampal tissue and plate neurons on poly-D-lysine coated culture dishes.

-

Maintain cultures in a neurobasal medium supplemented with B27 and L-glutamine at 37°C in a humidified 5% CO2 incubator.

-

-

This compound Treatment:

-

For prolonged pretreatment studies, add this compound (e.g., at concentrations ranging from 0.1 nM to 100 nM) to the culture medium for a specified period (e.g., 7 days) prior to glutamate exposure.[4]

-

For co-treatment studies, add this compound simultaneously with the glutamate challenge.

-

-

Glutamate-Induced Excitotoxicity:

-

After the pretreatment period (if applicable), expose the neuronal cultures to a toxic concentration of glutamate (e.g., 500 nM) for a defined duration (e.g., 1 hour).[3]

-

Following glutamate exposure, wash the cultures with fresh medium to remove glutamate and the test compounds.

-

-

Assessment of Neuronal Viability:

-

Incubate the cultures for 24 hours post-glutamate exposure.

-

Assess neuronal viability using methods such as the MTT assay or by staining with fluorescent viability dyes (e.g., propidium iodide for dead cells and Hoechst 33342 for all nuclei).

-

Quantify the percentage of damaged or dead neurons by microscopy.

-

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol outlines the general procedure for measuring the effect of this compound on voltage-gated sodium currents, based on standard electrophysiological techniques.[5]

-

Cell Preparation:

-

Use human embryonic kidney 293 (HEK293) cells stably expressing the desired sodium channel subtype (e.g., hNav1.4).

-

Culture the cells under standard conditions and passage them regularly.

-

On the day of the experiment, prepare a single-cell suspension for recording.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

The external solution should contain physiological concentrations of ions, with antagonists for other channels (e.g., potassium and calcium) to isolate sodium currents.

-

The internal solution should contain a high concentration of a non-permeant cation (e.g., Cs+) to block potassium channels from the inside.

-

-

Voltage Protocols and Drug Application:

-

Hold the cell at a negative holding potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

-

To assess tonic block, apply depolarizing voltage steps (e.g., to 0 mV) before and after the application of this compound.

-

To measure use-dependent block, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) in the presence of this compound.

-

To determine the affinity for the inactivated state, measure the steady-state inactivation curve by applying a series of prepulses to different voltages before a test pulse, in the absence and presence of this compound.

-

Apply this compound to the external solution via a perfusion system.

-

Role in Apoptosis

While direct studies on the interaction of this compound with specific apoptotic proteins such as the Bcl-2 family or caspases are limited, its neuroprotective effects are intrinsically linked to the prevention of apoptosis. The primary mechanisms of this compound, namely the inhibition of glutamate excitotoxicity and the modulation of the NO pathway, act upstream of the major triggers of the intrinsic apoptotic cascade in neurons.

By preventing the massive influx of Ca2+ and the subsequent activation of nNOS, this compound mitigates two of the key signals that lead to mitochondrial dysfunction, a central event in neuronal apoptosis. Mitochondrial stress, characterized by the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors like cytochrome c, is a direct consequence of Ca2+ overload and oxidative stress induced by excessive NO. By attenuating these initial insults, this compound is presumed to indirectly inhibit the activation of the caspase cascade and preserve neuronal integrity.

Caption: this compound's upstream inhibition of apoptotic triggers.

Conclusion

This compound is a neuroprotective agent with a well-defined, multi-target mechanism of action in preclinical models of ischemic stroke. Its ability to modulate the nitric oxide pathway, block voltage-gated sodium channels, and inhibit glutamate excitotoxicity addresses key pathological events in the ischemic cascade. While preclinical data demonstrated significant promise, clinical trials have yielded mixed results, highlighting the challenges of translating neuroprotective strategies from the laboratory to the clinic. Despite its discontinuation for the treatment of acute ischemic stroke, the study of this compound's neuroprotective pathways continues to provide valuable insights into the complex mechanisms of neuronal injury and serves as an important case study for the development of future neuroprotective therapies. The detailed understanding of its molecular interactions and the experimental methodologies used to elucidate them remain a valuable resource for the scientific community.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound for acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound protects hippocampal neurons from excitotoxicity in vitro and reduces brain damage caused by ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel long-term neuroprotectant, inhibits the glutamate-activated nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular dissection of this compound use-dependent block of voltage-gated sodium channels discloses new therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound treatment of acute ischemic stroke. The US and Canadian this compound Ischemic Stroke Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in acute ischemic stroke treatment: A double-blind study with an 8-hour inclusion window comparing a 10-mg daily dose of this compound with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Neuroprotectant: A Technical Guide to the Discovery and Synthesis of Lubeluzole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubeluzole, a novel benzothiazole compound, emerged from the laboratories of Janssen Research Foundation as a promising neuroprotective agent for the treatment of acute ischemic stroke.[1] Its development was predicated on a growing understanding of the excitotoxic cascade initiated by glutamate in the ischemic brain. While ultimately its clinical development was halted due to a lack of definitive efficacy and concerns of potential cardiac toxicity, the story of this compound offers valuable insights into the complexities of neuroprotection and drug development.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways.

Discovery and Rationale

The development of this compound was driven by the hypothesis that inhibiting the downstream effects of glutamate-mediated excitotoxicity could salvage neuronal tissue in the ischemic penumbra.[4] Early preclinical studies demonstrated that this compound could reduce neuronal damage and lesion volume in animal models of stroke.[4] A key finding was its ability to interfere with the glutamate-activated nitric oxide (NO) synthase pathway, a critical mediator of neuronal injury.[1]

Synthesis of this compound

The synthesis of the active (S)-enantiomer of this compound is achieved through a convergent synthetic approach. A key step in this synthesis is the alkylation of N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine with the chiral building block (+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol.[1] More recent, protecting group-free synthetic routes have also been developed, offering higher overall yields.[4]

Key Intermediates and Synthesis Strategy

The synthesis of this compound hinges on the preparation of two key intermediates:

-

N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine: This intermediate is synthesized from N-protected piperidin-4-one in a multi-step process.

-

(+)-(R)-1-chloro-3-(3,4-difluorophenoxy)propan-2-ol: This chiral alcohol is obtained from commercially available (R)-epichlorohydrin.[1]

The overall synthetic strategy is depicted in the following workflow diagram:

Experimental Protocol: Lipase-Catalyzed Resolution of Chiral Building Block

A critical aspect of the synthesis is the generation of the enantiomerically pure building block. One method involves the lipase-catalyzed kinetic resolution of 1-chloro-3-(3,4-difluorophenoxy)-2-propanol.[5]

Materials:

-

1-chloro-3-(3,4-difluorophenoxy)-2-propanol

-

Vinyl butanoate

-

Lipase (e.g., from Pseudomonas sp.)

-

Organic solvent (e.g., hexane)

Procedure:

-

Dissolve the racemic 1-chloro-3-(3,4-difluorophenoxy)-2-propanol and vinyl butanoate in the organic solvent.

-

Add the lipase to the solution.

-

Incubate the mixture under controlled temperature and agitation. The lipase will selectively acylate one enantiomer, leaving the other as the unreacted alcohol.

-

Monitor the reaction progress using chiral chromatography (e.g., HPLC) until the desired conversion is reached.

-

Separate the acylated enantiomer from the unreacted alcohol using standard chromatographic techniques.

-

The desired (S)-enantiomer can be obtained by hydrolysis of the corresponding ester.[5]

Mechanism of Action: Inhibition of the Glutamate-NO-cGMP Pathway

This compound exerts its neuroprotective effects by targeting the downstream signaling cascade activated by excessive glutamate release during an ischemic event. Specifically, it inhibits the glutamate-activated nitric oxide synthase (NOS) pathway.[1] This inhibition leads to a reduction in the production of cyclic guanosine monophosphate (cGMP), a key second messenger implicated in excitotoxic neuronal death.[1]

The proposed signaling pathway is as follows:

Experimental Protocol: Measurement of Glutamate-Stimulated cGMP Production

The inhibitory effect of this compound on the glutamate-NO-cGMP pathway can be assessed by measuring cGMP levels in primary neuronal cultures.

Materials:

-

Primary hippocampal cell cultures

-

Glutamate

-

This compound

-

Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) kit for cGMP

Procedure:

-

Culture primary hippocampal neurons to the desired density.

-

Pre-treat the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with glutamate to induce cGMP production.

-

Lyse the cells at a specific time point after glutamate stimulation.

-

Measure the cGMP concentration in the cell lysates using a cGMP RIA or ELISA kit according to the manufacturer's instructions.

-

Compare the cGMP levels in this compound-treated cells to control (glutamate-stimulated, no this compound) and baseline (unstimulated) cells.

Experimental Protocol: Citrulline Production Assay for NOS Activity

The activity of nitric oxide synthase can be directly measured by quantifying the conversion of L-arginine to L-citrulline.

Materials:

-

Tissue homogenates or cell lysates

-

L-[³H]arginine (radiolabeled substrate)

-

NADPH (cofactor)

-

Buffer solution

-

Cation exchange resin

-

Scintillation counter

Procedure:

-

Prepare tissue homogenates or cell lysates containing NOS.

-

Incubate the samples with L-[³H]arginine and NADPH in a suitable buffer.

-

Stop the reaction after a defined period.

-

Separate the radiolabeled L-citrulline product from the unreacted L-[³H]arginine using a cation exchange resin (L-arginine binds to the resin, while L-citrulline does not).

-

Quantify the amount of [³H]citrulline in the eluate using a scintillation counter.

-

The amount of [³H]citrulline produced is directly proportional to the NOS activity.

Quantitative Data from Clinical Trials

This compound underwent several clinical trials to evaluate its efficacy and safety in patients with acute ischemic stroke. The results, however, were mixed and ultimately did not support its approval.

Table 1: Efficacy Outcomes from a Phase II Clinical Trial [6]

| Outcome | This compound (10 mg/day) | Placebo | p-value |

| Mortality at 28 days | 6% | 18% | 0.019 |

| Barthel Index > 70 at day 28 | 39% | 34% | NS |

Table 2: Efficacy Outcomes from a US and Canadian Phase III Clinical Trial [7]

| Outcome (at 12 weeks) | This compound | Placebo | p-value |

| Mortality | 20.7% | 25.2% | NS |

| Neurological Recovery (NIHSS) | Significantly favored this compound | - | 0.033 |

| Functional Status (Barthel Index) | Significantly favored this compound | - | 0.038 |

| Disability (Rankin Scale) | Significantly favored this compound | - | 0.034 |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Subjects [4]

| Parameter | Value |

| Distribution Half-life (t½α) | 30 - 65 minutes |

| Terminal Half-life (t½β) | 15 - 24 hours |

Table 4: Adverse Events of Interest [3][8]

| Adverse Event | This compound | Placebo |

| QT Prolongation | 0.9% | 0.2% |

| Atrial Fibrillation | 1.8% | 1.1% |

Conclusion

This compound represents a well-reasoned approach to neuroprotection, targeting a key pathway in the ischemic cascade. Its synthesis, particularly the enantioselective preparation of its active form, showcases sophisticated chemical strategies. While preclinical data were promising, the translation to clinical efficacy proved challenging, a common narrative in the development of neuroprotective agents for stroke. The ultimate discontinuation of this compound's development underscores the difficulties in demonstrating robust clinical benefit in a heterogeneous condition like ischemic stroke and highlights the importance of carefully monitoring for potential adverse effects, such as cardiac toxicity. The in-depth technical information presented here serves as a valuable case study for researchers and professionals in the field of drug discovery and development.

References

- 1. Facile, alternative route to this compound, its enantiomer, and the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of brain glutamate metabolism by nitric oxide and S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chegg.com [chegg.com]

- 4. Protecting group-free concise synthesis of (RS)/(S)-lubeluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Lubeluzole's effect on glutamate excitotoxicity

An In-Depth Technical Guide on Lubeluzole's Effect on Glutamate Excitotoxicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutamate excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key mechanism of neuronal injury in ischemic stroke and other neurodegenerative disorders. This process triggers a cascade of intracellular events, including excessive calcium influx, activation of nitric oxide synthase (nNOS), and subsequent neuronal death. This compound, a benzothiazole compound, has been investigated as a neuroprotective agent for its potential to mitigate this damage. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of ischemia. The primary mechanisms of action appear to be the potent, use-dependent blockade of voltage-gated sodium channels, which reduces presynaptic glutamate release, and the inhibition of the glutamate-activated nitric oxide synthase pathway.[1][2][3] Despite promising preclinical data, clinical trials in acute ischemic stroke patients have yielded conflicting results, with an initial study showing improved clinical outcomes but subsequent larger trials failing to demonstrate efficacy.[4][5][6][7] This guide provides a comprehensive overview of the preclinical data supporting this compound's effect on glutamate excitotoxicity, details the experimental protocols used in key studies, and visualizes the core signaling pathways and workflows.

The Cascade of Glutamate Excitotoxicity

Under ischemic conditions, the failure of ion-motive ATPases leads to widespread neuronal depolarization and massive release of the excitatory neurotransmitter glutamate into the synaptic cleft.[8][9] This excess glutamate persistently activates postsynaptic ionotropic receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[10] The overstimulation of these receptors leads to a pathological influx of calcium (Ca²⁺) into the neuron.[9] This intracellular Ca²⁺ overload is the central trigger for a series of neurotoxic events, including:

-

Enzymatic Activation: Overactivation of Ca²⁺-dependent enzymes such as proteases, phospholipases, and endonucleases.[9]

-

Mitochondrial Dysfunction: Impaired mitochondrial function, leading to energy failure and the production of reactive oxygen species (ROS).[10]

-

Nitric Oxide Synthase (nNOS) Activation: Activation of neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO) and peroxynitrite, which are highly toxic radicals.[3][11]

This cascade ultimately culminates in delayed neuronal death, a hallmark of ischemic brain injury.[12]

Caption: The Glutamate Excitotoxicity Cascade.

This compound's Mechanisms of Action

This compound is thought to interrupt the excitotoxic cascade at multiple points. Its neuroprotective effects are not due to direct NMDA receptor antagonism but rather through modulation of upstream and downstream events.[12]

-

Blockade of Voltage-Gated Sodium Channels (VGSCs): this compound is a potent, use-dependent blocker of VGSCs.[2][13] It binds with a very high affinity to the inactivated state of the channel (dissociation constant ~11 nM), which is preferentially adopted during the sustained depolarization that occurs during ischemia.[2] By stabilizing the inactivated state of presynaptic VGSCs, this compound reduces the influx of sodium that triggers neurotransmitter release, thereby decreasing the amount of glutamate released into the synapse.

-

Inhibition of the Nitric Oxide Synthase (nNOS) Pathway: In hippocampal cultures, prolonged pretreatment with this compound was shown to inhibit the glutamate-stimulated production of cyclic guanosine monophosphate (cGMP), a downstream messenger of NO.[3] This effect was achieved without directly inhibiting nNOS or guanylate cyclase activity. The evidence suggests that long-term treatment with this compound may reduce the expression of nNOS or the levels of its essential cofactors, thus dampening this key neurotoxic pathway.[3]

Caption: this compound's Proposed Mechanisms of Action.

Quantitative Preclinical Data

In Vitro Studies

In vitro models using primary neuronal cultures have been instrumental in quantifying this compound's direct neuroprotective effects against glutamate-induced cell death.

| Model System | This compound Concentration | Key Finding | Citation |

| Mixed hippocampal cultures (rat) | 0.1-100 nM | Reduced glutamate-damaged neurons from 42% to 18%. | [1] |

| Primary hippocampal cultures (rat) | IC₅₀: 48 nM | Neuroprotection after 7-day pretreatment before glutamate insult. | [3] |

| Primary hippocampal cultures (rat) | IC₅₀: 37 nM | Inhibition of glutamate-stimulated cGMP production. | [3] |

| HEK293 cells expressing hNav1.4 | Kᵢ: ~11 nM | Dissociation constant for inactivated Na⁺ channels (~600x lower than mexiletine). | [2] |

In Vivo Studies

Animal models of stroke, primarily involving occlusion of the middle cerebral artery (MCAO), have been used to assess this compound's efficacy in a more complex physiological setting.

| Animal Model | Dosing Regimen | Key Finding | Citation |

| Focal Ischemia (rat, MCAO) | 2.5 mg/kg, 3 hours post-ischemia | Reduced infarct volume to 77% of the control group. | [1] |

| Global Incomplete Ischemia (rat) | 0.31 mg/kg IV bolus + 0.31 mg/kg infusion, 5 min post-ischemia | Increased viable CA1 neurons from 42/mm to 99/mm (left hemisphere). | [12] |

| Global Incomplete Ischemia (rat) | 0.31 mg/kg IV bolus + 0.31 mg/kg infusion, 5 min post-ischemia | Increased viable CA1 neurons from 69/mm to 113/mm (right hemisphere). | [12] |

Summary of Clinical Trial Data

The translation of preclinical findings to clinical efficacy has been challenging for this compound, as highlighted by conflicting trial results.

| Trial | Patient Population (n) | Primary Endpoint | Outcome | Citation |

| US and Canadian Study | 721 (Ischemic Stroke) | Mortality at 12 weeks | 20.7% (this compound) vs. 25.2% (placebo) (NS). Significant improvement in neurological recovery and functional status. | [4][6] |

| European-Australian Phase III | ~700 | Mortality / Clinical Outcome | No significant effect on mortality or clinical outcome. | [5] |

| Phase III (8-hour window) | 1786 (Ischemic Stroke) | Functional status at 12 weeks | Failed to show efficacy. Mortality was 22.5% (this compound) vs. 22.4% (placebo). | [5][7] |

Detailed Experimental Protocols

In Vitro Glutamate Excitotoxicity Assay

This protocol is based on methodologies used to assess neuroprotection in primary neuronal cultures.[1][3][14]

-

Cell Culture: Primary hippocampal or cortical neurons are harvested from embryonic day 18 rat fetuses. Cells are dissociated and plated on poly-L-lysine-coated coverslips or multi-well plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine for 14-21 days in vitro (DIV) to allow for maturation and synapse formation.

-

Drug Application: For pretreatment studies, this compound (e.g., 1 nM - 1 µM range) or vehicle is added to the culture medium for a specified period (e.g., 24 hours to 7 days) prior to the excitotoxic insult.[3]

-

Excitotoxic Insult: The culture medium is replaced with a buffer solution (e.g., HBSS). Glutamate (e.g., 20-500 µM) is applied for a short duration (e.g., 5 minutes to 1 hour) to induce excitotoxicity.[1][15]

-

Post-Insult Incubation: The glutamate-containing solution is washed out and replaced with the original culture medium (with or without the test compound). The cells are returned to the incubator for 24 hours.

-

Viability Assessment: Neuronal viability is quantified. Common methods include:

-

LDH Assay: Measuring lactate dehydrogenase release into the medium as an indicator of cell lysis.[14][16]

-

Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide or Ethidium Homodimer-1 (dead cells) for visualization and cell counting.

-

MTT Assay: Assessing mitochondrial metabolic activity.[17]

-

Caption: In Vitro Experimental Workflow for Excitotoxicity Assay.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This is a widely used rodent model of focal ischemic stroke that mimics the human condition.[1][18][19]

-

Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

-

Surgical Procedure (Intraluminal Filament):

-

A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a silicon-coated tip is introduced into the ECA stump and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

The filament is left in place for a defined period (e.g., 90-120 minutes for transient MCAO) or permanently. For transient models, the filament is withdrawn to allow reperfusion.

-

-

Drug Administration: this compound or placebo is administered, typically intravenously (IV), at a specified time relative to the occlusion (e.g., immediately after or several hours post-MCAO).[1]

-

Neurological Assessment: At 24-48 hours post-MCAO, neurological deficits are scored using a standardized scale (e.g., Bederson score) to assess motor and behavioral impairments.

-

Infarct Volume Analysis: Animals are euthanized, and brains are removed. The brain is sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white). The unstained areas are quantified using image analysis software to determine the total infarct volume.

Caption: In Vivo Experimental Workflow for MCAO Model.

Electrophysiological Analysis (Whole-Cell Patch-Clamp)

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of a drug's effect on specific ion channels.[2]

-

Cell Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with the gene encoding the ion channel of interest (e.g., human Nav1.4). Alternatively, primary neurons can be acutely isolated.[20] The cells are plated on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution.

-

Patch Pipette: A glass micropipette with a very fine tip (1-3 µm) is filled with an internal solution mimicking the cell's cytosol.

-

Giga-seal Formation: The pipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamp: The membrane potential is clamped at a specific voltage (e.g., a holding potential of -100 mV). Depolarizing voltage steps are applied to activate the voltage-gated channels, and the resulting ionic currents are recorded.

-

Drug Perfusion: this compound is added to the external solution and perfused over the cell to measure its effect on the channel currents (e.g., reduction in peak current, shift in voltage-dependence of inactivation).

Discussion and Future Directions

The preclinical profile of this compound presents a compelling case for its neuroprotective potential against glutamate excitotoxicity. Its dual mechanism of reducing glutamate release via VGSC blockade and inhibiting the downstream nNOS pathway is well-supported by in vitro and in vivo data.[1][2][3] The high affinity for the inactivated state of sodium channels makes it theoretically well-suited for the pathological conditions of ischemia.[2]

However, the failure of this compound to demonstrate consistent efficacy in large-scale clinical trials for acute ischemic stroke highlights the significant translational gap in stroke research.[5][7] Several factors could contribute to this discrepancy:

-

Therapeutic Window: The time window for effective neuroprotection may be narrower in humans than in animal models.

-

Dosage and Pharmacokinetics: The optimal dose and ability to achieve sufficient brain concentrations in humans may not have been reached in the trials.

-

Pathophysiological Complexity: Human stroke is often more complex than the highly controlled animal models, involving comorbidities and heterogeneous etiologies.

Despite its failure in stroke, the mechanisms of action of this compound—modulating glutamate transmission and excitability—remain relevant therapeutic targets. Future research could explore its potential in other neurological disorders characterized by excitotoxicity, such as amyotrophic lateral sclerosis (ALS) or traumatic brain injury. Furthermore, the structure of this compound could serve as a scaffold for the development of new neuroprotective agents with improved pharmacokinetic properties and a wider therapeutic window.

References

- 1. This compound protects hippocampal neurons from excitotoxicity in vitro and reduces brain damage caused by ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular dissection of this compound use-dependent block of voltage-gated sodium channels discloses new therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel long-term neuroprotectant, inhibits the glutamate-activated nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound treatment of acute ischemic stroke. The US and Canadian this compound Ischemic Stroke Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in acute ischemic stroke treatment: A double-blind study with an 8-hour inclusion window comparing a 10-mg daily dose of this compound with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The initiator of neuroexcitotoxicity and ferroptosis in ischemic stroke: Glutamate accumulation [frontiersin.org]

- 9. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protection with this compound against delayed ischemic brain damage in rats. A quantitative histopathologic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 15. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

- 17. researchgate.net [researchgate.net]

- 18. A mouse model of focal cerebral ischemia for screening neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdbneuro.com [mdbneuro.com]

- 20. Neuroprotective actions in vivo and electrophysiological actions in vitro of 202W92 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Stereospecificity of Lubeluzole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubeluzole, a benzothiazole derivative, has been investigated for its neuroprotective properties, particularly in the context of ischemic stroke. Its mechanism of action is intrinsically linked to its stereochemistry, with one enantiomer demonstrating significantly higher therapeutic activity. This technical guide provides a comprehensive overview of the stereospecificity of this compound, detailing the differential pharmacological effects of its enantiomers. It includes a compilation of quantitative data, detailed experimental protocols for stereoselective synthesis and analysis, and biological evaluation. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's stereospecific action.

Introduction

This compound, chemically known as (S)-(-)-N-(1,3-benzothiazol-2-yl)-N-[4-[2-(3,4-difluorophenoxy)ethyl]piperidin-1-yl]methylamine, is a molecule with a single chiral center, giving rise to two enantiomers: (S)-Lubeluzole and (R)-Lubeluzole. Preclinical and clinical investigations have revealed that the neuroprotective effects of this compound are predominantly, if not exclusively, attributed to the (S)-enantiomer.[1] This stereospecificity underscores the importance of understanding the distinct interactions of each enantiomer with biological targets to elucidate the precise mechanism of action and to guide the development of more effective neuroprotective agents. This guide delves into the core aspects of this compound's stereospecificity, providing researchers with the necessary data and methodologies to further their investigations.

Stereoselective Pharmacodynamics

The neuroprotective activity of this compound is primarily mediated through its modulation of the nitric oxide (NO) signaling pathway, which is implicated in excitotoxic neuronal death following an ischemic event.[2] The (S)-enantiomer is significantly more potent in this regard than the (R)-enantiomer.

Quantitative Comparison of Enantiomeric Activity

The differential activity of this compound enantiomers has been quantified in various in vitro assays. The following tables summarize the key findings, highlighting the superior potency of the (S)-enantiomer.

| Assay | (S)-Lubeluzole | (R)-Lubeluzole | Reference |

| Neuroprotection against Glutamate Toxicity (IC50) | 48 nM | ~432 nM (nine times less active) | [1] |

| Inhibition of Glutamate-Stimulated cGMP Production (IC50) | 37 nM | ~259 nM (seven times less active) | [1] |

| Block of low-voltage-activated (T-type) Ca++ channels (IC50) | 1.2 µM | 1.2 µM | [3] |

| Block of high-voltage-activated Ca++ channels (IC50) | 2.6 µM | 3.5 µM | [3] |

Table 1: In Vitro Potency of this compound Enantiomers

| Animal Model | Treatment | Outcome | Reference |

| Rat model of global incomplete ischemia | This compound (racemic, 0.31 mg/kg IV bolus + 0.31 mg/kg infusion) | Significant increase in viable neurons in the CA1 layer of the hippocampus. | [4] |

| Rat model of photochemical stroke | (S)-Lubeluzole | Protection against sensorimotor deficits. | [1] |

| Rat model of photochemical stroke | (R)-Lubeluzole | No protection against sensorimotor deficits. | [1] |

Table 2: In Vivo Efficacy of this compound in Stroke Models

Experimental Protocols

This section provides detailed methodologies for the stereoselective synthesis, separation, and biological evaluation of this compound enantiomers.

Stereoselective Synthesis: Lipase-Catalyzed Kinetic Resolution

A key step in the synthesis of enantiomerically pure this compound is the resolution of the chiral building block, 1-chloro-3-(3,4-difluorophenoxy)-2-propanol. Lipase-catalyzed esterification is an effective method for this kinetic resolution.[5]

Materials:

-

Racemic 1-chloro-3-(3,4-difluorophenoxy)-2-propanol

-

Vinyl butanoate

-

Lipase (e.g., from Pseudomonas fluorescens)

-

Organic solvent (e.g., hexane)

-

Saturated ammonium sulfate solution

-

Anhydrous magnesium sulfate

-

Ether

Procedure:

-

Dissolve racemic 1-chloro-3-(3,4-difluorophenoxy)-2-propanol and vinyl butanoate in the organic solvent.

-

Add the lipase to the mixture and stir at a controlled temperature (e.g., 45-50°C).

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. The lipase will selectively acylate one enantiomer, leaving the other as the unreacted alcohol.

-

Quench the reaction by adding a saturated ammonium sulfate solution.

-

Separate the organic layer and wash it with the ammonium sulfate solution.

-

Extract the aqueous layer with ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield a mixture of the (S)-butanoate and the unreacted (R)-alcohol.

-

Separate the ester and the alcohol using standard chromatographic techniques.

-

The separated (S)-butanoate can then be hydrolyzed (e.g., using lipase in an aqueous medium) to yield (S)-1-chloro-3-(3,4-difluorophenoxy)-2-propanol, the precursor for (S)-Lubeluzole.[5]

Chiral Separation and Analysis: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric excess (ee) of the synthesized building blocks and the final this compound product. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.

Typical HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol or ethanol. The exact ratio needs to be optimized for baseline separation. For basic compounds like this compound, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

-

Column Temperature: Ambient or controlled for better reproducibility.

Procedure:

-

Prepare a standard solution of racemic this compound and solutions of the enantiomerically enriched samples.

-

Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

-

Inject the samples to be analyzed.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Biological Evaluation: Glutamate-Induced Neurotoxicity Assay

This assay assesses the neuroprotective effects of this compound enantiomers against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

-

Primary hippocampal or cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-L-lysine coated culture plates

-

Glutamate solution

-

(S)-Lubeluzole and (R)-Lubeluzole stock solutions

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Plate primary neurons on poly-L-lysine coated plates and culture for 7-8 days in vitro.

-

Pre-treat the neuronal cultures with varying concentrations of (S)-Lubeluzole or (R)-Lubeluzole for a specified period (e.g., 24 hours).

-

Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 20-100 µM) for a defined duration (e.g., 6-24 hours).

-

Assess cell viability by measuring the release of LDH into the culture medium. LDH is a cytosolic enzyme that is released upon cell lysis.

-

Measure the LDH activity in the culture supernatant according to the manufacturer's protocol of the cytotoxicity assay kit.

-

Calculate the percentage of neuroprotection afforded by each enantiomer at different concentrations relative to the glutamate-only treated control.

Biological Evaluation: Nitric Oxide Synthase (NOS) Activity Assay

This assay can be used to investigate the effect of this compound enantiomers on the activity of nitric oxide synthase, a key enzyme in the neurotoxic cascade.

Materials:

-

Cell or tissue homogenates

-

Nitric Oxide Synthase (NOS) activity assay kit (colorimetric or fluorometric)

-

(S)-Lubeluzole and (R)-Lubeluzole stock solutions

-

L-arginine (substrate for NOS)

-

NADPH (cofactor for NOS)

Procedure:

-

Prepare cell or tissue lysates according to the protocol provided with the NOS activity assay kit.

-

Pre-incubate the lysates with different concentrations of (S)-Lubeluzole or (R)-Lubeluzole.

-

Initiate the NOS reaction by adding L-arginine and NADPH.

-

Incubate for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction and measure the amount of nitric oxide produced. Most kits measure the stable end-products of NO, nitrite and nitrate, often using the Griess reagent.

-

Calculate the percentage of inhibition of NOS activity for each enantiomer at different concentrations.

Mechanism of Stereospecific Action: The Nitric Oxide Pathway

The stereospecific neuroprotection of (S)-Lubeluzole is attributed to its interaction with the glutamate-activated nitric oxide synthase (NOS) pathway.[1] Glutamate, an excitatory neurotransmitter, can become excitotoxic when present in excessive amounts, leading to a cascade of events that includes the activation of neuronal NOS (nNOS). This results in the production of high levels of nitric oxide (NO), a free radical that contributes to neuronal damage. (S)-Lubeluzole has been shown to inhibit the production of cyclic guanosine monophosphate (cGMP), a downstream messenger of NO, in a stereospecific manner.[1] While this compound does not directly inhibit NOS activity, it is suggested that prolonged treatment may reduce the expression of NOS or the levels of its cofactors.[1]

Conclusion

The therapeutic potential of this compound as a neuroprotective agent is critically dependent on its stereochemistry. The (S)-enantiomer is the active moiety, demonstrating significantly greater potency in mitigating glutamate-induced excitotoxicity through modulation of the nitric oxide signaling pathway. This in-depth technical guide has provided a comprehensive overview of the data and experimental methodologies essential for investigating the stereospecificity of this compound. The detailed protocols for synthesis, chiral separation, and biological evaluation, along with the visual representations of key processes, are intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug development. A thorough understanding of the stereospecific interactions of this compound is paramount for the rational design of future neuroprotective therapies with improved efficacy and safety profiles.

References

- 1. This compound, a novel long-term neuroprotectant, inhibits the glutamate-activated nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection of this compound is mediated through the signal transduction pathways of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of this compound on voltage-sensitive Ca++ channels in isolated rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protection with this compound against delayed ischemic brain damage in rats. A quantitative histopathologic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of the antistroke drug this compound and its enantiomer. Lipase-catalyzed resolution of chiral building block - PubMed [pubmed.ncbi.nlm.nih.gov]

Lubeluzole's Impact on Nitric Oxide Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Lubeluzole, a neuroprotective agent, with a specific focus on its complex interaction with the nitric oxide (NO) signaling pathway. The information presented herein is synthesized from preclinical studies to offer a detailed view of its molecular interactions, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction to this compound and Nitric Oxide Signaling

This compound is a benzothiazole compound investigated for its neuroprotective properties, particularly in the context of acute ischemic stroke.[1][2] Its mechanism is multifaceted, involving the modulation of several pathways implicated in neuronal damage following an ischemic event, such as inhibiting glutamate release.[2][3] A critical and nuanced aspect of its action is the modulation of the nitric oxide (NO) signaling cascade.

Nitric oxide is a pleiotropic signaling molecule in the central nervous system. Synthesized by nitric oxide synthase (NOS), NO plays a vital role in neurotransmission and vascular regulation. However, during excitotoxic conditions, such as those following a stroke, overproduction of NO by neuronal NOS (nNOS) contributes significantly to neuronal injury and cell death. Understanding how therapeutic agents interact with this pathway is crucial for developing effective neuroprotective strategies.

The Canonical Neuronal Nitric Oxide Pathway

In the central nervous system, a primary trigger for NO production is the activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate. This event initiates a calcium-dependent signaling cascade that leads to the activation of nNOS. The enzyme then catalyzes the conversion of L-arginine to L-citrulline, producing NO as a co-product.[4] The highly diffusible NO molecule subsequently activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various downstream effects. While essential for normal function, excessive cGMP and NO can lead to cellular toxicity.

Figure 1: Simplified diagram of the glutamate-activated nitric oxide signaling pathway in a neuron.

This compound's Mechanism of Action on the NO Pathway

Studies reveal that this compound's neuroprotective effects are mediated, at least in part, by a unique and direct modulation of the nitric oxide pathway.[5] Its interaction is unconventional, as it does not appear to function as a direct competitive inhibitor of NOS or guanylate cyclase.[6] Instead, its impact can be characterized by two distinct mechanisms: an upstream interference with the glutamate-activated NOS pathway and a downstream blockade of NO-mediated toxicity.

-

Inhibition of the Glutamate-Activated NOS Pathway: Pre-clinical research shows that prolonged pretreatment of primary hippocampal cell cultures with this compound leads to a significant reduction in glutamate-stimulated cGMP production and an attenuation of citrulline production.[6] This suggests an interference in the pathway leading to NO synthesis. However, this effect is not due to direct inhibition of NOS activity. The leading hypothesis is that long-term treatment with this compound may reduce the expression of nNOS or limit the availability of its essential cofactors.[6]

-

Protection Against NO-Mediated Toxicity: this compound demonstrates a robust ability to protect neurons from the toxic effects of NO, even when administered after exposure to NO-generating compounds.[5] This indicates a mechanism of action that is downstream of NO production itself. It acutely modifies toxic cellular pathways triggered by excessive NO levels, rather than simply preventing the formation of NO.[5]

Figure 2: this compound's dual points of intervention in the nitric oxide signaling and toxicity pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies assessing this compound's efficacy.

Table 1: In Vitro Efficacy of this compound in Hippocampal Cultures

| Parameter | Condition | IC₅₀ Value | Stereospecificity | Reference |

|---|---|---|---|---|

| Neuroprotection | Prolonged (7-day) pretreatment against glutamate toxicity | 48 nM | Yes, R-isomer was 9x less active | [6] |

| cGMP Production | Inhibition of glutamate-stimulated production | 37 nM | Yes, R-isomer was 7x less active |[6] |

Table 2: Neuroprotective Effect of this compound (750 nM) Against NO-Induced Toxicity in Hippocampal Neurons

| Treatment Condition | Neuronal Survival (%) (Mean ± SEM) | P-value | Reference |

|---|---|---|---|

| Pretreatment | [5] | ||

| NO Generator Alone | 23 ± 3% | < 0.001 | |

| This compound + NO Generator | 63 ± 2% | ||

| Co-administration | [5] | ||

| NO Generator Alone | 25 ± 3% | < 0.001 | |

| This compound + NO Generator | 59 ± 3% | ||

| Post-exposure (6 hours) | [5] | ||

| NO Generator Alone | 31 ± 2% | < 0.001 |

| this compound added after NO | 56 ± 3% | | |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature on this compound.

Protocol 1: Assessment of Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of this compound to protect neurons from cell death induced by glutamate.

-

Cell Culture: Primary hippocampal neurons are harvested from embryonic day 18 (E18) rats and plated on poly-L-lysine-coated culture plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine for 14-16 days in vitro to allow for maturation.

-

Pretreatment: For long-term studies, this compound (at various concentrations, e.g., 1 nM to 1 µM) is added to the culture medium for 7 days prior to the glutamate challenge.[6]

-

Excitotoxic Insult: The culture medium is replaced with a buffer solution (e.g., Hank's Balanced Salt Solution). Neurons are exposed to a toxic concentration of L-glutamate (e.g., 500 nM) for a defined period (e.g., 1 hour) at 37°C.[7]

-

Washout and Recovery: Following the insult, the glutamate-containing solution is removed, and the cells are washed and returned to their original conditioned medium.

-

Viability Assessment: 24 hours post-insult, neuronal viability is assessed. This can be achieved by:

-

LDH Assay: Measuring lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage.

-

Microscopy: Using vital dyes like propidium iodide (stains dead cells) and Hoechst 33342 (stains all nuclei) to quantify the percentage of dead neurons via fluorescence microscopy.

-

Protocol 2: Measurement of Glutamate-Stimulated cGMP Production

This assay quantifies the effect of this compound on a key downstream product of NO signaling.

-

Cell Culture and Pretreatment: Hippocampal neurons are cultured and pre-treated with this compound as described in Protocol 4.1.

-

Stimulation: After the pretreatment period, cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Glutamate is then added to stimulate the NO-cGMP pathway.

-

Cell Lysis: The reaction is terminated by aspirating the medium and lysing the cells with an appropriate lysis buffer (e.g., 0.1 M HCl or a detergent-based buffer provided in a commercial kit).

-

Quantification: Intracellular cGMP levels in the cell lysates are quantified using a competitive Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer’s instructions.[8][9] Results are typically normalized to the total protein content of the lysate, measured by a BCA or Bradford assay.

Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay (Citrulline Production)

This protocol measures NOS activity by quantifying the conversion of L-arginine to L-citrulline.

-

Preparation of Cell Lysate: Hippocampal neurons are cultured and treated with this compound as previously described. Cells are harvested and homogenized in a buffer containing protease inhibitors and EDTA. The homogenate is centrifuged to obtain a cytosolic fraction (supernatant) containing the soluble nNOS enzyme.

-

Reaction Mixture: The assay is performed by incubating the cell lysate with a reaction mixture containing:

-

L-[³H]arginine (as a radiolabeled tracer).

-

NADPH (a required cofactor).

-

Calcium and Calmodulin.

-

Tetrahydrobiopterin (BH4).

-

-

Incubation: The reaction is initiated by adding the lysate to the reaction mixture and incubating at 37°C for a specified time (e.g., 15-30 minutes).

-

Separation of Citrulline: The reaction is stopped with a stop buffer containing EDTA. The mixture is then applied to a cation-exchange resin column (e.g., Dowex AG 50W-X8). The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.[10][11]

-

Quantification: The amount of L-[³H]citrulline in the eluate is measured using a liquid scintillation counter. The activity of NOS is then calculated based on the amount of radiolabeled citrulline produced per unit of time per milligram of protein.[12][13]

Figure 3: General experimental workflow for the in vitro analysis of this compound's effects.

Discussion and Conclusion

The evidence strongly indicates that this compound modulates the nitric oxide signaling pathway through a sophisticated, dual mechanism rather than simple enzyme inhibition. Its ability to attenuate the glutamate-activated NOS pathway upon prolonged exposure suggests a potential role in modifying protein expression or cofactor availability, a mechanism that warrants further investigation at the molecular level.[6]

Concurrently, its capacity to protect neurons from direct NO toxicity, even post-exposure, highlights an acute interference with the downstream effectors of NO-mediated cell death.[5] This dual action—reducing the pathological overproduction of NO during excitotoxicity and simultaneously disarming the toxicity of any NO that is produced—represents a potentially powerful neuroprotective strategy.

For drug development professionals, this compound serves as a compelling case study. It underscores that effective neuroprotection may not arise from potent, direct enzyme antagonism but from a more nuanced modulation of a pathological signaling cascade at multiple points. Future research should aim to precisely identify the downstream molecular targets of this compound in the NO toxicity pathway and elucidate the mechanisms governing its long-term effects on nNOS expression.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound for acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits accumulation of extracellular glutamate in the hippocampus during transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection of this compound is mediated through the signal transduction pathways of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel long-term neuroprotectant, inhibits the glutamate-activated nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects hippocampal neurons from excitotoxicity in vitro and reduces brain damage caused by ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]